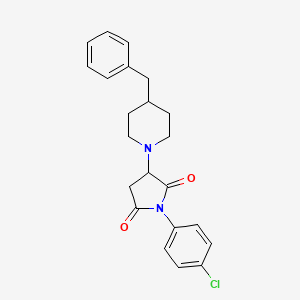

![molecular formula C18H21N3OS B5201760 2-(4-ethylphenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5201760.png)

2-(4-ethylphenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, closely related to the compound , has been simplified over the years. Notably, a one-step synthesis approach utilizing a catalytic four-component reaction involving ketones, ethyl cyanoacetate, S8, and formamide has been developed. This method is characterized by its step economy, reduced catalyst loading, and ease of purification, making it a green and efficient approach to producing these compounds (Shi et al., 2018).

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin-4(3H)-one derivatives has been thoroughly investigated, revealing insights into the influence of structural modifications on the overall molecular geometry and conformation. Studies involving crystal structure determination have shown that 3D supramolecular architectures form in crystals through self-assembly via stacking interactions and various hydrogen bonds (Chen & Liu, 2019).

Chemical Reactions and Properties

The reactivity of pyrido[3',2':4,5]furo(thieno)[3,2-d]pyrimidin-7(8)-ones with alkyl mono- and di-halides has been explored, leading to the synthesis of new heterocyclic systems. This includes the formation of thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moieties, which are significant for their potential antimicrobial activity (Sirakanyan et al., 2015).

Physical Properties Analysis

The physical properties of thieno[2,3-d]pyrimidin-4(3H)-ones and their derivatives are closely linked to their molecular structure and synthesis methods. The detailed crystallographic analysis provides insights into their solid-state characteristics, including molecular packing, hydrogen bonding, and crystal geometry, which are critical for understanding their stability, solubility, and reactivity (Liu et al., 2006).

Chemical Properties Analysis

The chemical properties of these compounds are influenced by their thieno[2,3-d]pyrimidin-4(3H)-one core. This core structure has been utilized in various chemical reactions, including aza-Wittig reactions, base-catalyzed cyclizations, and nucleophilic substitutions, to synthesize a wide range of derivatives with diverse pharmacological activities. The versatility of this core structure in chemical transformations underscores its significance in medicinal chemistry (Davoodnia et al., 2008).

作用机制

The mechanism of action of thienopyrimidines depends on their specific structure and the biological target they interact with. Some thienopyrimidines have been found to have antimicrobial activity against Pseudomonas aeruginosa, similar to the reference drug streptomycin . Others have been used as intermediates in the synthesis of GABA B receptor modulators, potentially useful for the treatment of central nervous system disorders .

未来方向

The future directions in the field of thienopyrimidines research could involve the development of new synthetic methods to increase the range of known substituted thieno[2,3-d]pyrimidine-4-carboxylic acids and synthesize new potentially biologically active substances on their basis . Additionally, further studies could focus on exploring the diverse pharmacological activities of these compounds and their potential applications in the treatment of various diseases .

属性

IUPAC Name |

5-(4-ethylphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3OS/c1-3-11-4-6-12(7-5-11)16-19-17(22)15-13-8-9-21(2)10-14(13)23-18(15)20-16/h4-7,16,20H,3,8-10H2,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJYQSNPERFPGPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2NC3=C(C4=C(S3)CN(CC4)C)C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Ethylphenyl)-7-methyl-1,2,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-ol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-methoxyphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B5201684.png)

![6-{[3-(6-methoxy-2-naphthoyl)-1-piperidinyl]carbonyl}-2-methyl-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B5201685.png)

![3-allyl-5-{[1-(1-naphthylmethyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5201690.png)

![4-{[(2-fluorophenyl)acetyl]amino}benzamide](/img/structure/B5201698.png)

![1-benzyl-4-bicyclo[2.2.1]hept-2-ylpiperazine](/img/structure/B5201726.png)

![N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-4-(methylthio)benzenesulfonamide](/img/structure/B5201727.png)

![N-[2-methoxy-2-(2-thienyl)ethyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5201730.png)

![8-methoxy-3-[2-(3-methoxyphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B5201737.png)

![2-amino-4-[3-(benzyloxy)-4-methoxyphenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B5201740.png)

![allyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B5201754.png)